molecular formula C21H21FN2O5S B2533871 6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892772-06-4

6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No. B2533871
CAS RN: 892772-06-4
M. Wt: 432.47
InChI Key: ZKTYYXIBASHXJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . The exact structure could not be found in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, related compounds like 3-Fluoro-4-morpholinoaniline can react with aldehyde to form Schiff bases .

Scientific Research Applications

Fluorescent Probes and Sensors

Fluorophores derived from quinoline and its analogs are significant for their application in the development of fluorescent probes and sensors. For example, derivatives of quinoline have been synthesized and demonstrated to exhibit bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) ions, forming fluorescent complexes with Zn(II) except for some compounds. These findings suggest the potential of quinoline derivatives, by analogy, including 6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one, as fluorescent probes for metal ion detection (Kimber et al., 2003).

Biomedical Analysis

The compound 6-Methoxy-4-quinolone (6-MOQ), a related fluorophore, showcases strong fluorescence in a wide pH range of aqueous media, indicating the utility of similar fluorinated quinolone derivatives in biomedical analysis. Its stability against light and heat, alongside its strong fluorescence across various pH levels, points to the suitability of such compounds for use as fluorescent labeling reagents in biological studies (Hirano et al., 2004).

Positron Emission Tomography (PET) Imaging

Fluorine-containing benzamide analogs, including those with quinoline structures, have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This application is critical for the development of diagnostic tools in oncology, suggesting that fluorine-substituted quinoline compounds could play a role in advancing PET imaging technologies (Tu et al., 2007).

Electrochemical Studies and Fluorination

Electrochemical fluorination techniques applied to N-containing carboxylic acids and their derivatives, such as morpholine-substituted compounds, reveal insights into the synthesis of fluorinated compounds and their potential applications in developing new materials or chemical entities with unique properties (Takashi et al., 1998).

Drug Development and Antitumor Agents

The exploration of 2-phenylquinolin-4-ones for their anticancer properties leads to the development of new drug candidates, demonstrating the potential of quinoline derivatives in medicinal chemistry and pharmacology. This research highlights the value of structurally related compounds in discovering potent antitumor agents (Chou et al., 2010).

properties

IUPAC Name

6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5S/c1-23-13-20(30(26,27)15-5-3-14(28-2)4-6-15)21(25)16-11-17(22)19(12-18(16)23)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTYYXIBASHXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

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